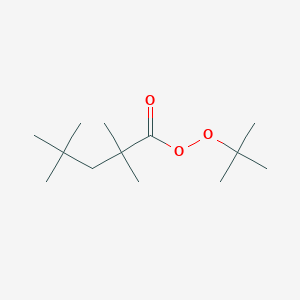

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate

説明

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate is an organic peroxide compound known for its use as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose at elevated temperatures to produce free radicals, which are essential for initiating polymerization processes.

特性

CAS番号 |

54043-00-4 |

|---|---|

分子式 |

C13H26O3 |

分子量 |

230.34 g/mol |

IUPAC名 |

tert-butyl 2,2,4,4-tetramethylpentaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-11(2,3)9-13(7,8)10(14)15-16-12(4,5)6/h9H2,1-8H3 |

InChIキー |

AAHDQHSJPIALAI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CC(C)(C)C(=O)OOC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 2,2,4,4-tetramethylpentane. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include maintaining a low temperature to prevent premature decomposition of the peroxide.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate involves continuous processes where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps to isolate the desired peroxide compound. The final product is often stabilized with inhibitors to prevent decomposition during storage and transportation.

化学反応の分析

Types of Reactions

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:

Oxidation: The peroxide can oxidize substrates by transferring oxygen atoms.

Reduction: In the presence of reducing agents, the peroxide bond can be cleaved to form alcohols.

Substitution: The generated radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions involving tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate include:

Catalysts: Sulfuric acid, phosphoric acid

Solvents: Organic solvents like benzene, toluene

Conditions: Elevated temperatures (typically above 100°C) to induce decomposition

Major Products Formed

The major products formed from the decomposition of tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate include tert-butyl alcohol and various organic radicals that can further react to form polymers or other organic compounds.

科学的研究の応用

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in polymerization reactions to synthesize polymers with specific properties.

Biology: Employed in studies involving oxidative stress and radical-induced damage to biological molecules.

Medicine: Investigated for its potential use in drug delivery systems where controlled release of radicals is required.

Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.

作用機序

The mechanism of action of tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate involves the homolytic cleavage of the peroxide bond at elevated temperatures, leading to the formation of free radicals. These radicals can initiate polymerization by attacking monomer units, resulting in the formation of polymer chains. The molecular targets and pathways involved in this process include the interaction of radicals with double bonds in monomers, leading to chain propagation and polymer growth.

類似化合物との比較

Similar Compounds

- Di-tert-butyl peroxide

- tert-Butyl hydroperoxide

- 2,2,4,4-Tetramethylpentane

Uniqueness

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate is unique due to its high thermal stability and ability to generate radicals at relatively high temperatures. This makes it particularly useful in industrial applications where controlled radical generation is essential. Compared to other similar compounds, it offers a balance between stability and reactivity, making it a preferred choice for specific polymerization processes.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。